2-Bromo-3-methoxyphenacyl bromide

Organic Synthesis Building Block Procurement Stoichiometry Calculation

Researchers pursuing sequential heterocycle synthesis with downstream diversification often require multiple building blocks. 2-Bromo-3-methoxyphenacyl bromide (CAS 1427431-36-4, MW 307.97, 98%) provides two orthogonal electrophilic handles in a single molecule: • α-Bromo ketone for Hantzsch-type heterocycle formation (thiazoles, imidazoles) • ortho-Aryl bromide for subsequent Suzuki, Buchwald-Hartwig, or Sonogashira couplings • Reduces synthetic step count vs. separate building block approaches; no protecting group manipulations required.

Molecular Formula C9H8Br2O2
Molecular Weight 307.97 g/mol
CAS No. 1427431-36-4
Cat. No. B3039974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3-methoxyphenacyl bromide
CAS1427431-36-4
Molecular FormulaC9H8Br2O2
Molecular Weight307.97 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1Br)C(=O)CBr
InChIInChI=1S/C9H8Br2O2/c1-13-8-4-2-3-6(9(8)11)7(12)5-10/h2-4H,5H2,1H3
InChIKeyVYMYZATYCJJVHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-3-methoxyphenacyl Bromide: Bifunctional α-Bromo Ketone Building Block


2-Bromo-3-methoxyphenacyl bromide (CAS 1427431-36-4) is an α-bromo ketone derivative of the phenacyl bromide class, distinguished by the presence of a bromine atom at the ortho (2-) position of the aromatic ring relative to the methoxy substituent at the 3-position . With a molecular formula of C9H8Br2O2 and a molecular weight of 307.97 g/mol, this compound functions as a bifunctional electrophilic building block bearing two chemically distinct bromine atoms—one at the α-carbon of the carbonyl group (phenacyl position) and one on the aromatic ring . This dual electrophilic architecture enables sequential or orthogonal functionalization strategies in organic synthesis, distinguishing it from mono-brominated phenacyl bromide analogs. The compound is commercially available from specialty chemical suppliers for research and development applications, with the α-bromo ketone moiety conferring utility in heterocycle synthesis, while the ortho-bromo substituent provides a distinct handle for transition metal-catalyzed cross-coupling reactions .

2-Bromo-3-methoxyphenacyl Bromide vs. Generic Phenacyl Bromides


Generic substitution among phenacyl bromide derivatives fails due to fundamentally divergent reactivity profiles and synthetic applications dictated by aromatic ring substitution patterns. Unsubstituted phenacyl bromide (CAS 70-11-1) and 3′-methoxyphenacyl bromide (CAS 5000-65-7) each lack the aromatic bromine atom present in 2-bromo-3-methoxyphenacyl bromide, rendering them incapable of participating in cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings without prior functionalization [1]. Conversely, 2-bromo-3-methoxyphenacyl bromide possesses two electrophilic sites: the α-bromo ketone moiety for nucleophilic displacement (e.g., thiazole synthesis, alkylation reactions) and the ortho-aryl bromide for transition metal-mediated transformations [1]. This ortho-bromo substituent is absent in 3′-methoxyphenacyl bromide (where the methoxy group is at the 3-position but no ring bromine exists), meaning that any synthetic pathway requiring subsequent aryl functionalization would necessitate an entirely different building block or additional synthetic steps. Furthermore, the electronic influence of the ortho-bromo substituent modulates the reactivity of the α-bromo ketone center through inductive effects, altering reaction rates and regioselectivity profiles compared to non-brominated analogs [2]. The molecular weight difference is substantial—307.97 g/mol for the target compound versus 229.07 g/mol for 3′-methoxyphenacyl bromide—representing a mass increase of approximately 34% that affects stoichiometric calculations, shipping costs, and handling considerations in scale-up applications .

2-Bromo-3-methoxyphenacyl Bromide: Differentiation Evidence


Molecular Weight Differentiation

2-Bromo-3-methoxyphenacyl bromide (CAS 1427431-36-4) has a molecular weight of 307.97 g/mol, which is 78.90 g/mol (34.4%) greater than that of 3′-methoxyphenacyl bromide (CAS 5000-65-7, MW 229.07 g/mol) . This difference arises from the presence of a bromine atom at the ortho (2-) position of the aromatic ring, replacing a hydrogen atom (atomic weight difference: Br 79.90 vs. H 1.01 ≈ 78.89 g/mol). This molecular weight differential directly impacts stoichiometric calculations, shipping weight, and cost-per-mole considerations in procurement .

Organic Synthesis Building Block Procurement Stoichiometry Calculation

Bifunctional Electrophilic Architecture

2-Bromo-3-methoxyphenacyl bromide contains two chemically distinct bromine atoms: one at the α-carbon of the carbonyl group (phenacyl position) and one covalently bonded to the aromatic ring at the ortho (2-) position . In contrast, 3′-methoxyphenacyl bromide (CAS 5000-65-7) and unsubstituted phenacyl bromide (CAS 70-11-1) contain only a single bromine atom at the α-carbon position, with no aromatic bromine substituent . The ortho-aryl bromide in 2-bromo-3-methoxyphenacyl bromide is capable of participating in palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira alkynylation, enabling sequential functionalization strategies that are inaccessible with mono-brominated analogs [1].

Heterocyclic Synthesis Cross-Coupling Orthogonal Functionalization

Ortho-Bromo Electronic Effects on Reactivity

Substituents on the aromatic ring of phenacyl bromides have been shown to modulate the reactivity of the α-bromo ketone center. Studies on substituted phenacyl bromides including p-methyl- and p-methoxyphenacyl bromide demonstrate that electron-donating groups (e.g., methoxy) reduce electrophilicity at the α-carbon, while electron-withdrawing groups enhance it [1]. In 2-bromo-3-methoxyphenacyl bromide, the ortho-bromo substituent exerts an electron-withdrawing inductive effect (-I) that partially offsets the electron-donating resonance effect (+M) of the meta-methoxy group, resulting in a net electronic environment distinct from that of 3′-methoxyphenacyl bromide (which lacks the aromatic bromine) [1]. Meta-substituted phenacyl bromides (e.g., 3′-methoxyphenacyl bromide) exhibit moderated electrophilicity compared to para-nitro or para-chloro analogs due to resonance donation from the methoxy group . The ortho-bromo substituent in the target compound introduces additional inductive withdrawal, potentially affecting reaction rates, regioselectivity, and product distributions in nucleophilic substitution reactions [1].

Reaction Kinetics Electrophilicity Structure-Activity Relationship

Thiazole Heterocycle Synthesis Potential

Phenacyl bromides, including substituted derivatives, are well-established substrates for the Hantzsch thiazole synthesis—a (3 + 2) heterocyclization reaction with thioamides or thiourea to yield thiazole-based heterocycles of significant biological importance [1]. 2-Bromo-3-methoxyphenacyl bromide contains the requisite α-bromo ketone functionality for this transformation, while its ortho-aryl bromide provides an additional synthetic handle for further diversification of the resulting thiazole scaffold via cross-coupling chemistry. Kinetic studies on the reaction of substituted phenacyl bromides with thiazole have been conducted, demonstrating that aromatic ring substituents influence reaction rates [2]. Phenacyl bromides react with thioamides/thiourea in the presence of ammonium-12-molybdophosphate at room temperature to yield thiazoles and aminothiazoles [3]. The dual bromination of 2-bromo-3-methoxyphenacyl bromide enables a synthetic strategy whereby the α-bromo ketone first participates in thiazole ring formation, after which the ortho-aryl bromide can undergo palladium-catalyzed cross-coupling to introduce additional molecular complexity [1].

Thiazole Synthesis Hantzsch Reaction Heterocyclic Chemistry

HPLC Derivatization Reagent Potential

Phenacyl bromide derivatives, including m-methoxyphenacyl (MP) esters, have been established as UV-sensitive derivatizing agents for carboxylic acid analysis by HPLC. In a comparative study of four UV-sensitive ester derivatives for the separation of stereoisomeric bile acids, m-methoxyphenacyl (MP) esters were evaluated alongside p-bromophenacyl (BP), 4-nitrophthalimidemethyl (NPM), and 9-anthrylmethyl (AM) esters [1]. The study demonstrated that the structure of the ester group influences separation efficiency and elution order of isomeric pairs [1]. While 2-bromo-3-methoxyphenacyl bromide has not been directly evaluated in published derivatization studies, its α-bromo ketone functionality is structurally analogous to the reactive center of 3′-methoxyphenacyl bromide, which has documented applications in stabilizing clopidogrel active metabolite (AM) in human plasma and in derivatization of active metabolites in blood to ensure stability during sample processing and storage . The ortho-bromo substituent in 2-bromo-3-methoxyphenacyl bromide may alter the UV absorption characteristics and chromatographic retention properties of resulting ester derivatives relative to m-methoxyphenacyl esters, potentially offering distinct selectivity in complex biological matrices.

HPLC Derivatization UV Detection Analytical Chemistry

Photolabile Protecting Group Potential

p-Methoxyphenacyl derivatives have been established as photolabile protecting groups for carboxylic acids in advanced materials applications. Studies on p-methoxyphenacyl derivative terpolymers have demonstrated that the p-methoxyphenacyl group undergoes photocleavage by UV irradiation to expose free carboxylic groups for subsequent functionalization with fluorescent dyes and proteins [1]. The deprotection reaction proceeds in high yields under mild conditions, as monitored by UV and FTIR spectroscopy, contact angle measurements, and X-ray photoelectron spectroscopy [1]. Photochemical β-cleavage processes centered on the p-methoxyphenacyl group have been exploited to release acids of interest from water-soluble capsules [2]. While these studies employed p-methoxyphenacyl (para-substituted) derivatives rather than the ortho-bromo-3-methoxy substitution pattern of 2-bromo-3-methoxyphenacyl bromide, the phenacyl core structure is common to both classes. The ortho-bromo substituent in 2-bromo-3-methoxyphenacyl bromide may alter the photochemical cleavage wavelength, quantum yield, or cleavage kinetics relative to p-methoxyphenacyl systems, potentially offering tunable photolabile protecting group properties for specialized applications.

Photocleavage Protecting Groups Surface Patterning

2-Bromo-3-methoxyphenacyl Bromide: Optimal Application Scenarios


Sequential Heterocycle Synthesis & Cross-Coupling

2-Bromo-3-methoxyphenacyl bromide is optimally suited for medicinal chemistry programs requiring the synthesis of diversely functionalized thiazole, imidazole, or other heterocyclic scaffolds. The α-bromo ketone moiety enables initial heterocycle formation via condensation with thioamides, thiourea, amidines, or similar nucleophiles under established Hantzsch-type conditions [1]. Following cyclization, the ortho-aryl bromide remains intact and available for palladium-catalyzed cross-coupling reactions—including Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings—to introduce aryl, heteroaryl, amine, or alkyne substituents [2]. This sequential functionalization strategy reduces overall synthetic step count compared to approaches requiring separate building blocks for cyclization and diversification. The molecular weight of 307.97 g/mol and bifunctional architecture make this compound particularly valuable for generating compound libraries where both the heterocyclic core and aryl substitution pattern are varied systematically .

Orthogonal Functionalization Strategies

For the synthesis of complex natural product analogs or pharmaceutical intermediates requiring differentiated electrophilic handles, 2-Bromo-3-methoxyphenacyl bromide provides two chemically orthogonal reactive sites. The α-bromo ketone undergoes nucleophilic substitution with amines, thiols, and other soft nucleophiles, while the ortho-aryl bromide participates in transition metal-mediated cross-couplings under conditions that leave the α-bromo ketone intact (or vice versa) [1]. This orthogonality enables sequential bond-forming reactions without protecting group manipulations. The electronic modulation provided by the ortho-bromo substituent—exerting an electron-withdrawing inductive effect (-I) that partially offsets the electron-donating resonance effect (+M) of the meta-methoxy group—may offer distinct reactivity profiles compared to non-brominated phenacyl bromide analogs [3]. This makes the compound particularly valuable in synthetic routes where precise control over electrophilicity and reaction selectivity is required.

Photolabile Materials & Surface Patterning

Research groups developing novel photolabile protecting groups or light-responsive materials may find 2-Bromo-3-methoxyphenacyl bromide useful as a scaffold for exploring ortho-substituent effects on photocleavage efficiency. The established photochemistry of p-methoxyphenacyl esters—which undergo UV-induced β-cleavage to release carboxylic acids in high yields under mild conditions—provides a foundation for investigating whether the ortho-bromo substitution pattern in 2-bromo-3-methoxyphenacyl bromide alters photophysical properties such as cleavage wavelength, quantum yield, or kinetics [4][5]. The compound could be incorporated into polymer backbones or used to derivatize carboxylic acid-containing surfaces for photopatterning applications. Its molecular weight of 307.97 g/mol and dual bromination may also confer altered solubility and processing characteristics relative to established p-methoxyphenacyl systems .

Novel HPLC Derivatization Reagents

Analytical chemistry laboratories seeking to expand the toolkit of UV-sensitive derivatizing agents for carboxylic acid analysis may evaluate 2-Bromo-3-methoxyphenacyl bromide as an alternative to established m-methoxyphenacyl bromide reagents. The ortho-bromo substituent alters both the molecular weight (307.97 g/mol vs. 229.07 g/mol for 3′-methoxyphenacyl bromide) and electronic properties of resulting ester derivatives, potentially providing differentiated retention times and detection wavelengths in HPLC separations . The compound's α-bromo ketone functionality enables esterification with carboxylic acid analytes under conditions analogous to those established for 3′-methoxyphenacyl bromide, which has validated applications in stabilizing clopidogrel active metabolite in human plasma and in derivatization of blood metabolites . This scenario is particularly relevant for analytical method development targeting complex biological matrices where alternative selectivity profiles are needed to resolve co-eluting analytes.

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